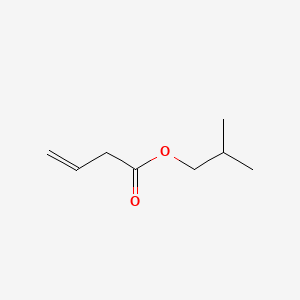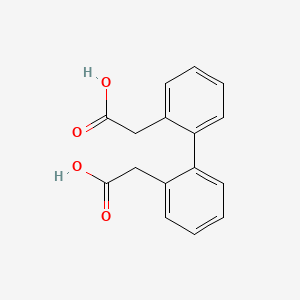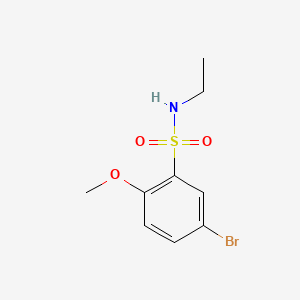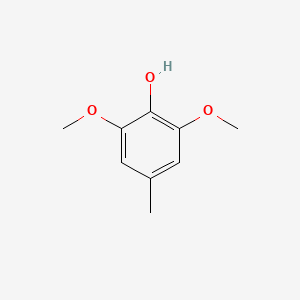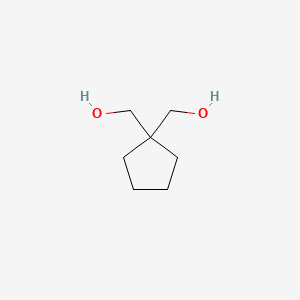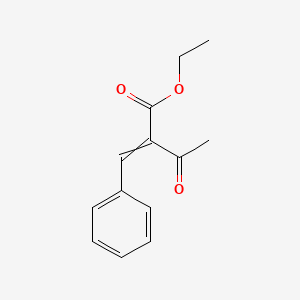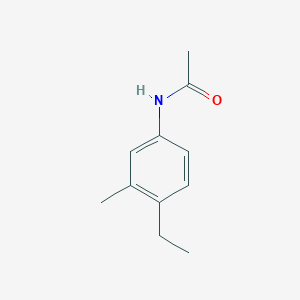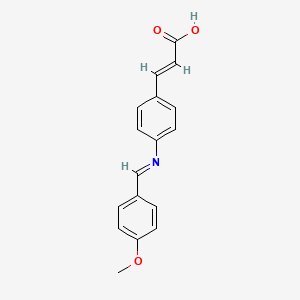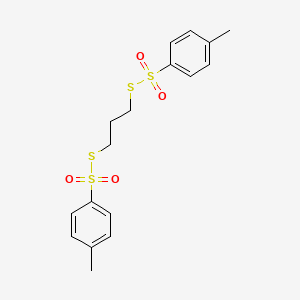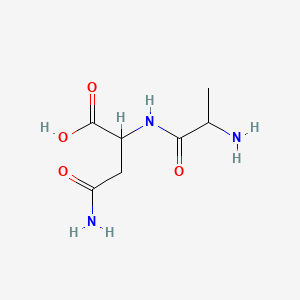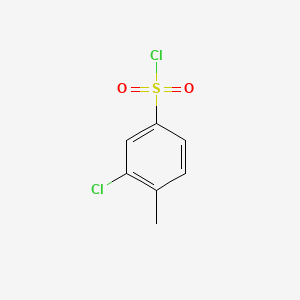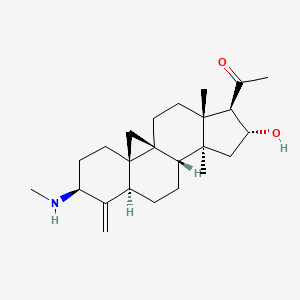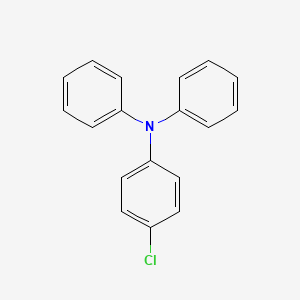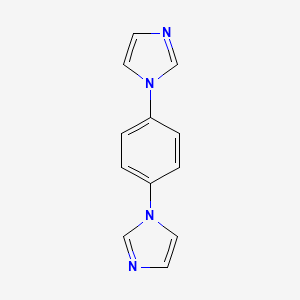
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, chloride
カタログ番号 B1584969
CAS番号:
39393-39-0
分子量: 493 g/mol
InChIキー: WODAOEIFNMQKIS-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthylium, 3,6-bis(diethylamino)-, chloride is a chemical compound with the molecular formula C21H27 N2 O . Cl and a molecular weight of 358.95 . It appears as a dark green crystalline powder or crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthylium core, which is a tricyclic compound. It has two diethylamino groups attached to the 3 and 6 positions of the xanthylium ring .Physical And Chemical Properties Analysis
This compound has a melting point of 174-176ºC . It has a high purity, with an Em (555 nm, 50% ethanol) >50,500 .科学的研究の応用
Rhodamine Derivatives and Complexes
- Rhodamine-Based Sensors and Complexes : The compound has been studied for its role in the synthesis of rhodamine-based sensors and complexes. For instance, rhodamine 6G derivatives have been used in the formation of complexes with metals, demonstrating the compound's utility in creating sensitive and selective sensors for metal ions. These applications extend to fluorescence imaging in living cells, highlighting the potential for biomedical imaging and metal ion detection (Wang et al., 1997).
Fluorescent Probes and Chemosensors
- Fluorescent Probes for Metal Ions : Research has been conducted on the development of fluorescent probes based on xanthylium derivatives, which are capable of detecting specific metal ions such as Hg(II) and Al(III). These probes have applications in environmental monitoring and biological imaging, demonstrating the compound's versatility in sensor technology (Tian et al., 2013; Bartwal et al., 2018).
Material Science and Polymer Synthesis
- Polyamide Synthesis : The compound has been utilized in the synthesis of novel polyamides incorporating xanthene structures, demonstrating properties desirable in material science, such as high thermal stability and solubility in polar solvents. These polyamides have potential applications in advanced materials, highlighting the compound's contribution to the development of new polymers with enhanced properties (Sheng et al., 2009).
Chemical Reactions and Mechanisms
- Chemical Reactivity and Mechanisms : Studies have explored the chemical reactivity of xanthylium derivatives, including their interactions with various nucleophiles and the mechanisms underlying these reactions. This research contributes to a deeper understanding of the compound's chemical behavior, which is essential for developing new chemical reactions and applications (Nakayama et al., 1997).
Antiproliferative Properties
- Bio-Inspired Derivatives : Research into xanthylium derivatives has also extended to evaluating their antiproliferative properties, with studies indicating their potential in modifying cell cycle progression. Such investigations highlight the compound's relevance in medicinal chemistry and cancer research, offering insights into its therapeutic potential (Koch et al., 2023).
特性
CAS番号 |
39393-39-0 |
|---|---|
製品名 |
Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, chloride |
分子式 |
C29H33ClN2O3 |
分子量 |
493 g/mol |
IUPAC名 |
[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C29H33N2O3.ClH/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;/h10-19H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
WODAOEIFNMQKIS-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Isobutyl vinylacetate
24342-03-8
2,2'-Biphenyldiacetic acid
93012-30-7
5-bromo-N-ethyl-2-methoxybenzenesulfonamide
717892-29-0
2,6-Dimethoxy-4-methylphenol
6638-05-7



